molecular formula C22H19NO3 B5718406 ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate

ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate

Cat. No. B5718406
M. Wt: 345.4 g/mol
InChI Key: ZHFGMYBKBGAXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate, commonly known as BPABA, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, cosmetics, and materials science. BPABA belongs to the class of benzamides, which are widely used as intermediates in the synthesis of various drugs and agrochemicals.

Mechanism of Action

The mechanism of action of BPABA is not fully understood. However, it is believed to exhibit its pharmacological activity by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, BPABA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
BPABA has been shown to exhibit various biochemical and physiological effects. In animal studies, BPABA has been shown to exhibit anti-inflammatory and analgesic properties. It has also been shown to exhibit antioxidant activity by scavenging free radicals. In vitro studies have shown that BPABA can inhibit the growth of various cancer cell lines. However, more research is needed to fully understand the biochemical and physiological effects of BPABA.

Advantages and Limitations for Lab Experiments

BPABA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be easily confirmed using various analytical techniques. It is also stable under normal laboratory conditions. However, BPABA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively low melting point, which can make it difficult to handle at high temperatures.

Future Directions

There are several future directions for research on BPABA. One area of research is the development of new drug delivery systems using BPABA as a building block. Another area of research is the investigation of the potential anticancer properties of BPABA. Further research is also needed to fully understand the mechanism of action and biochemical and physiological effects of BPABA. Finally, there is a need for the development of new synthesis methods for BPABA that are more efficient and environmentally friendly.

Synthesis Methods

BPABA can be synthesized by the reaction of ethyl 4-aminobenzoate with 2-biphenylcarboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields BPABA as a white solid with a melting point of 183-185°C. The purity of the product can be confirmed by various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

BPABA has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, BPABA has been shown to exhibit anti-inflammatory, analgesic, and antioxidant properties. It has also been investigated for its potential as a drug delivery system due to its ability to form stable complexes with various drugs. In the cosmetics industry, BPABA has been used as a UV filter due to its ability to absorb UV radiation. In materials science, BPABA has been used as a building block for the synthesis of various polymers and liquid crystals.

properties

IUPAC Name

ethyl 4-[(2-phenylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-2-26-22(25)17-12-14-18(15-13-17)23-21(24)20-11-7-6-10-19(20)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFGMYBKBGAXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(biphenyl-2-ylcarbonyl)amino]benzoate

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